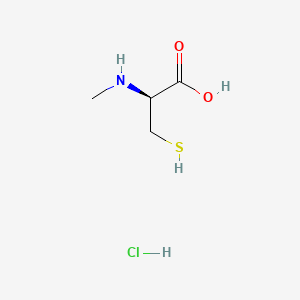

N-Methyl-D-cysteine Hydrochloride

Descripción

Significance of N-Methylated Amino Acids in Advanced Chemical Synthesis

N-methylated amino acids are a critical class of molecules in synthetic chemistry, prized for the unique attributes they impart to peptides and other complex structures. nih.govnih.gov The primary modification, the substitution of a methyl group on the amide nitrogen, fundamentally alters the physicochemical properties of the parent amino acid. monash.edumerckmillipore.com This alteration prevents the formation of hydrogen bonds, which can influence the molecule's binding capabilities and conformational geometry. nih.govmonash.edu

One of the most significant advantages of N-methylation is the enhancement of a peptide's pharmacokinetic properties. researchgate.netnih.gov The addition of a methyl group increases lipophilicity, which can lead to better solubility in non-aqueous solvents and improved permeability across cell membranes, making the resulting peptides more bioavailable. monash.edu Furthermore, N-methylation confers a high degree of stability against proteolytic degradation, as the methylated amide bond is resistant to cleavage by proteases. merckmillipore.commdpi.com This increased stability extends the in vivo half-life of peptide-based drugs. merckmillipore.com These characteristics have made N-methylated amino acids indispensable tools in medicinal chemistry and drug design for creating more robust and effective therapeutic candidates. monash.eduresearchgate.net

Overview of N-Methyl-D-cysteine Hydrochloride as a Chiral Building Block

Chiral building blocks are essential components in asymmetric synthesis, allowing chemists to construct complex, enantiomerically pure molecules. researchgate.net Amino acids are a prominent source of such building blocks due to their inherent chirality. researchgate.net this compound, as a derivative of the non-proteinogenic D-cysteine, is a valuable chiral building block. Its specific stereochemistry allows for the precise construction of three-dimensional molecular architectures.

The presence of the N-methyl group, the thiol side chain, and the D-configuration makes this compound a versatile synthon. It can be used to introduce specific conformational constraints in a peptide backbone, which is a key strategy for modulating biological activity. nih.gov The thiol group offers a reactive handle for further chemical modifications, such as the formation of disulfide bonds or bioconjugation. nih.govacs.org The synthesis of enantiomerically pure α-methyl-D-cysteine building blocks has been achieved through methods like the regioselective ring-opening of β-lactones, highlighting the importance of such chiral synthons in creating complex molecules. nih.gov

Historical Context of Cysteine and its N-Methylated Derivatives in Synthetic Chemistry

The synthesis of N-methylated amino acids, including derivatives of cysteine, has been a long-standing challenge in synthetic chemistry. nih.govmonash.edu Early methods for N-methylation were often harsh and lacked specificity, leading to problems such as over-methylation, racemization at the chiral center, and incompatibility with sensitive functional groups. monash.edu

Research Gaps and Emerging Avenues for Investigation of this compound

Despite significant progress, there remain research gaps and exciting new directions for the investigation of this compound.

Key Research Gaps:

Synthetic Methodologies: While the oxazolidinone method is effective, the development of even more efficient, scalable, and environmentally friendly synthetic routes for N-methylated cysteine derivatives remains an active area of research. nih.govnih.gov The limited commercial availability of many N-methylated amino acids underscores the need for continued innovation in their synthesis. nih.gov

Biological Function: The biological roles of D-amino acids are an expanding field of study. Recently, endogenous D-cysteine was identified in the mammalian brain, where it plays a role in regulating the proliferation of neural progenitor cells. nih.gov This discovery opens the question of whether N-Methyl-D-cysteine could have novel biological activities or be used to probe these newly discovered pathways.

Emerging Avenues of Investigation:

Ribosomal Incorporation: Traditionally, peptides containing N-methylated amino acids are made by chemical synthesis. nih.gov However, recent advances have demonstrated the possibility of incorporating N-methylated amino acids into peptides and proteins using modified bacterial ribosomes and elongation factors. nih.gov Applying these techniques to N-Methyl-D-cysteine could enable the biosynthesis of novel peptides and proteins with unique properties.

Bioconjugation and Chemical Biology: The unique reactivity of the cysteine thiol group is widely exploited in chemical biology. acs.org New methods for the precise modification of cysteine residues are constantly being developed. acs.org this compound can serve as a unique tool in this area, for example, in creating peptide thioesters for native chemical ligation or developing novel bioconjugation strategies. merckmillipore.comthieme-connect.com

Peptidomimetics and Drug Discovery: The conformational constraints and proteolytic resistance conferred by N-methylation are highly desirable in drug discovery. researchgate.net Future research will likely focus on incorporating N-Methyl-D-cysteine into peptidomimetics to create inhibitors of enzymes, receptor antagonists, or novel antimicrobial agents with improved stability and efficacy. researchgate.netmdpi.com

Data and Findings

Chemical Properties of N-Methyl-cysteine Derivatives

| Property | N-Methyl-L-cysteine hydrochloride achemblock.com | N-Methyl-D-cysteine nih.gov |

| CAS Number | 14344-46-8 | 95244-61-4 |

| Molecular Formula | C₄H₁₀ClNO₂S | C₄H₉NO₂S |

| Molecular Weight | 171.64 g/mol | 135.19 g/mol |

| IUPAC Name | (2R)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride | (2S)-2-(methylamino)-3-sulfanylpropanoic acid |

| Purity | 95% | Not specified |

Note: Data for this compound is limited in public databases; properties for the L-enantiomer hydrochloride and the D-enantiomer free base are provided for reference.

Impact of N-Methylation on Peptide Properties

| Research Finding | Significance | Reference(s) |

| Increased Proteolytic Stability | N-methylation of the amide bond prevents cleavage by proteases, increasing the in vivo half-life of peptides. | merckmillipore.commdpi.com |

| Enhanced Lipophilicity | The methyl group increases the peptide's affinity for lipids, improving membrane permeability and bioavailability. | monash.eduresearchgate.net |

| Conformational Constraint | N-methylation restricts the peptide backbone's flexibility, which can be used to lock in a bioactive conformation or explore new structural topologies. | nih.govresearchgate.net |

| Improved Solubility | Backbone methylation can reduce interchain aggregation, leading to better solubility of the peptide. | merckmillipore.com |

| Modulation of Biological Activity | The altered conformation and properties can result in analogues with specific activities, such as enzyme inhibition or receptor antagonism. | researchgate.netnih.gov |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C4H10ClNO2S |

|---|---|

Peso molecular |

171.65 g/mol |

Nombre IUPAC |

(2S)-2-(methylamino)-3-sulfanylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-5-3(2-8)4(6)7;/h3,5,8H,2H2,1H3,(H,6,7);1H/t3-;/m1./s1 |

Clave InChI |

SFZVXTJDDOYGIS-AENDTGMFSA-N |

SMILES isomérico |

CN[C@H](CS)C(=O)O.Cl |

SMILES canónico |

CNC(CS)C(=O)O.Cl |

Origen del producto |

United States |

Synthetic Methodologies for N Methyl D Cysteine Hydrochloride and Its Analogues

Strategies for N-Methylation of Cysteine and Cysteine Derivatives

A highly effective and high-yield strategy for the N-methylation of cysteine involves the formation of an intermediate oxazolidinone precursor. nih.govnih.govresearchgate.net This multi-step process circumvents the issues associated with direct methylation by temporarily converting the secondary amine into a less reactive form within a heterocyclic ring structure, which is subsequently methylated and hydrolyzed.

The initial step in this pathway is the cyclization of a protected cysteine derivative to form a 5-oxazolidinone. The synthesis is optimally performed using an N-terminally protected cysteine, such as Fluorenylmethyloxycarbonyl-S-(tert-butylthio)-cysteine (Fmoc-Cys(StBu)-OH). This specific derivative is crucial because the S-tert-butylthio (StBu) protecting group is electronically neutral and stable under the acidic conditions used in subsequent steps. nih.gov

The cyclization is typically achieved by reacting Fmoc-Cys(StBu)-OH with paraformaldehyde in the presence of a catalytic amount of an acid, such as camphorsulfonic acid. The reaction is heated to reflux in a solvent like benzene, utilizing a Dean-Stark apparatus to remove the water generated during the reaction. This process drives the reaction to completion, affording the desired oxazolidinone intermediate in excellent yields, often around 94%. nih.gov

Following the formation of the oxazolidinone, the next step involves the reductive installation of the N-methyl group. This is accomplished through an acid-mediated ring-opening of the oxazolidinone, which generates a transient iminium ion. This electrophilic intermediate is then immediately reduced in situ by a hydride donor. nih.govresearchgate.net

The success of N-methylation is heavily dependent on the chosen synthetic route and, critically, the sulfhydryl protecting group. When comparing the oxazolidinone route with other methods or with different protecting groups, significant differences in outcomes are observed.

Attempts to use the oxazolidinone route with an acid-labile S-trityl (Trt) protecting group were unsuccessful. nih.govresearchgate.net The acidic conditions required for the iminium ion formation and reduction led to the premature cleavage of the Trt group. The newly freed sulfhydryl group then intramolecularly attacked the iminium ion, resulting in the formation of an undesired thiazolidine (B150603) byproduct instead of the N-methylated product. nih.govresearchgate.net Similarly, other cysteine derivatives with polar side chains also yielded poor results with the oxazolidinone procedure. nih.govnih.gov This highlights that an electronically neutral and acid-stable sulfhydryl protecting group is essential for the success of this synthetic strategy. nih.gov

| Method | Cysteine Derivative | Key Reagents | Result | Reported Yield |

|---|---|---|---|---|

| Oxazolidinone Route | Fmoc-Cys(StBu)-OH | 1. Paraformaldehyde, CSA 2. TFA, TES | Successful formation of Fmoc-MeCys(StBu)-OH | ~91% (overall) |

| Oxazolidinone Route | Fmoc-Cys(Trt)-OH | 1. Paraformaldehyde, CSA 2. TFA, TES | Formation of undesired thiazolidine byproduct | 0% (desired product) |

| Direct Methylation (General) | Various Cysteine Derivatives | e.g., Methyl Iodide, Base | Suboptimal; risk of S-methylation and low yields | Variable, often low |

Oxazolidinone Precursor Routes

Selection and Impact of Protecting Group Chemistry

The choice of protecting groups, particularly for the highly reactive sulfhydryl side chain of cysteine, is a determining factor in the successful synthesis of N-methyl cysteine derivatives. The protecting group must be stable throughout the N-methylation process while allowing for selective removal at a later stage.

The selection of a sulfhydryl protecting group directly impacts the viability of the synthetic pathway, especially when acidic conditions are employed.

The S-tert-butylthio (StBu) group has proven to be highly effective for the oxazolidinone-based synthesis of N-methyl cysteine. nih.gov Its key advantages are its stability in the presence of trifluoroacetic acid (TFA) and its electronically neutral character, which prevents unwanted electronic effects that could interfere with the reaction. nih.govresearchgate.net The robustness of the StBu group prevents its premature cleavage and the subsequent side reactions, such as thiazolidine formation, that are observed with more acid-sensitive groups. nih.gov Furthermore, the StBu group can be readily removed post-synthesis via thiolysis, for example, with β-mercaptoethanol, making it compatible with further applications like solid-phase peptide synthesis. nih.govresearchgate.net

In contrast, the trityl (Trt) group is a highly acid-labile protecting group. While widely used in peptide chemistry, its sensitivity to acid makes it unsuitable for the oxazolidinone N-methylation route. sigmaaldrich.com During the TFA-mediated iminium ion formation step, the Trt group is cleaved, exposing the thiol. This leads to an irreversible and undesired cyclization reaction, yielding a stable thiazolidine derivative and preventing the formation of the N-methylated product. nih.govresearchgate.net This demonstrates that the stability of the sulfhydryl protecting group under the specific reaction conditions is paramount for optimizing the synthesis.

| Protecting Group | Structure | Key Properties | Performance in Oxazolidinone N-Methylation |

|---|---|---|---|

| S-tert-butylthio (StBu) | -S-S-C(CH₃)₃ | TFA stable, electronically neutral, removed by thiolysis. | Excellent; enables high-yield synthesis without side reactions. nih.gov |

| Trityl (Trt) | -S-C(C₆H₅)₃ | Highly acid-labile. sigmaaldrich.com | Poor; leads to deprotection and formation of thiazolidine byproduct. nih.govresearchgate.net |

Amino Protecting Groups (e.g., Fmoc, Boc) in Synthetic Sequences

In the synthesis of N-methyl cysteine, the strategic use of amino-protecting groups is essential to prevent unwanted side reactions and ensure the desired product is obtained. The most common protecting groups in this context, particularly within solid-phase peptide synthesis (SPPS), are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. rsc.org

The Fmoc group is frequently employed for the α-amino group of cysteine during N-methylation protocols. A successful and high-yield synthesis of an Fmoc-protected N-methyl cysteine derivative, Fmoc-MeCys(StBu)-OH, proceeds through an oxazolidinone intermediate. nih.govnih.gov This method involves the cyclization of Fmoc-Cys(StBu)-OH with paraformaldehyde, followed by oxazolidinone ring opening and reductive methylation to generate the N-methylated product. nih.gov This approach is highly amenable to the Fmoc SPPS protocol, allowing for the direct incorporation of N-methyl cysteine into peptide chains. researchgate.net

Influence of Protecting Group Stability on Reaction Yields and Purity

The stability of both the amino and, crucially, the sulfhydryl protecting groups has a profound impact on the yield and purity of N-methyl cysteine derivatives. The synthesis of N-methyl cysteine is often complicated by low yields and unintended deprotection of the sulfur atom. nih.govnih.gov

Research into the N-methylation of various Fmoc-cysteine derivatives via the oxazolidinone method has demonstrated that the nature of the sulfhydryl protecting group is key to success. nih.gov Acid-labile sulfhydryl protecting groups, such as the widely used trityl (Trt) group, have proven problematic. During the acidic conditions required for the reductive opening of the oxazolidinone ring, the Trt group can be cleaved. This premature deprotection leads to a subsequent, undesired intramolecular cyclization (5-endo-trig) to form a thiazolidine side product, significantly reducing the yield of the target N-methyl cysteine. nih.gov

| Starting Cysteine Derivative | Key Reaction Step | Major Product | Overall Yield | Reference |

|---|---|---|---|---|

| Fmoc-Cys(Trt)-OH | Acidic reductive ring opening | Thiazolidine byproduct | Poor | nih.gov |

| Fmoc-Cys(StBu)-OH | Acidic reductive ring opening | Fmoc-MeCys(StBu)-OH | 91% | nih.govnih.gov |

Synthesis of Stereoisomers and Related Compounds

The synthesis of specific enantiomers of N-methyl cysteine, such as N-Methyl-D-cysteine or N-Methyl-L-cysteine, is dictated by the chirality of the starting material. The synthetic routes typically start from a commercially available, enantiomerically pure form of cysteine or a related amino acid. For example, the high-yield synthesis of Fmoc-N-methyl cysteine described previously begins with Fmoc-Cys(StBu)-OH. nih.gov To produce the D-enantiomer, N-Methyl-D-cysteine, the synthesis would commence with D-cysteine. Conversely, starting with L-cysteine would yield the L-enantiomer.

Similarly, the enantioselective synthesis of related α-methyl amino acids, such as α-Methyl-d-cysteine, has been developed. One route begins with an achiral starting material, methacrylic acid, and introduces chirality using a Sharpless asymmetric dihydroxylation reaction to create a diol with high enantioselectivity. acs.org This chiral intermediate is then converted through several steps, including the formation of a β-lactone, into the desired Boc-α-Methyl-d-cysteine derivative. acs.org This demonstrates that stereocontrol can be established early in the synthetic sequence to yield a specific enantiomer.

β-Methyl-D-cysteine is a non-proteinogenic amino acid that serves as a key component in certain natural products, such as the lantibiotic microbisporicin. lsu.edu As it is not commercially available, chemical synthesis is necessary. A common and effective route, originally developed by Shiba et al., starts from the chiral amino acid D-threonine (B559538). lsu.edunih.gov

The synthesis involves several key transformations:

Protection: The carboxylic acid of D-threonine is first protected, often as a methyl ester, and the amine is protected with a suitable group like the triphenylmethyl (trityl). lsu.edu

Aziridine Formation: The key step is the formation of a chiral aziridine ring. This is achieved via an intramolecular displacement, where the nitrogen atom attacks the β-carbon, which bears a good leaving group (e.g., a mesylate). lsu.edu

Regio- and Stereoselective Ring Opening: The strained aziridine ring is then opened by a thiol nucleophile, such as benzyl thiol or trityl thiol. lsu.edunih.gov This nucleophilic attack occurs at the β-carbon, proceeding with inversion of configuration to establish the correct stereochemistry of the final product. lsu.edu

This synthetic pathway provides orthogonally protected β-Methyl-D-cysteine, which can then be used in further synthetic steps, such as peptide synthesis. lsu.edunih.gov To optimize the reaction conditions, researchers have often used the less expensive L-threonine to synthesize β-Methyl-L-cysteine as a model system before applying the finalized procedure to the D-enantiomer. lsu.edu

| Step | Description | Key Reagents/Intermediate | Reference |

|---|---|---|---|

| 1 | Protection of amine and carboxylic acid groups of D-threonine. | Trityl chloride (for amine), Methyl esterification | lsu.edu |

| 2 | Activation of the β-hydroxyl group. | Methanesulfonyl chloride (Mesyl chloride) | lsu.edu |

| 3 | Intramolecular cyclization to form an aziridine ring. | Protected aziridine-2-carboxylate intermediate | lsu.edunih.gov |

| 4 | Nucleophilic ring-opening with a thiol. | Benzyl mercaptan or other thiol nucleophiles | lsu.edu |

Large-Scale Preparative Methods and Process Optimization

The transition from laboratory-scale synthesis to large-scale production of N-Methyl-D-cysteine Hydrochloride and its derivatives requires robust, efficient, and scalable methods. The synthesis of the key intermediate, Fmoc-MeCys(StBu)-OH, has been demonstrated as a viable multigram synthesis, indicating its potential for scale-up. nih.gov

Applying these principles to N-Methyl-D-cysteine would involve:

Selecting cost-effective and stable protecting groups for the cysteine starting material.

Optimizing the N-methylation step to maximize yield and minimize byproducts, potentially exploring reductive amination conditions similar to the Eschweiler-Clarke reaction.

Developing non-chromatographic purification methods, such as crystallization or precipitation, to isolate the final hydrochloride salt.

Process optimization would focus on reaction concentration, temperature control, and reagent stoichiometry to ensure reproducibility and high purity on a larger scale. The ultimate goal is a safe, economical, and environmentally conscious process suitable for industrial production. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Reactivity of the Thiol and Amino Functionalities

The thiol group of N-Methyl-D-cysteine stands out as a potent nucleophile, a reactivity that is significantly enhanced upon deprotonation to its thiolate (S⁻) form. reddit.com The propensity to form this highly reactive thiolate is pH-dependent, making the local acidic environment a critical controller of its chemical behavior. The nucleophilic attack initiated by the thiol or thiolate typically follows an Sₙ2 pathway, involving the displacement of a leaving group from an electrophilic center.

The secondary amino group, a result of the N-methylation, also contributes to the compound's nucleophilicity due to the lone pair of electrons on the nitrogen atom. While generally less nucleophilic than the thiolate, the amino group's reactivity can become prominent in scenarios where the thiol group is chemically protected or sterically hindered. It is a fundamental principle that all amino acids can function as nucleophiles via their amino terminus, a process that underpins the formation of peptide bonds through the attack on a carbonyl carbon. reddit.com

The introduction of a methyl group to the nitrogen atom of D-cysteine brings about notable alterations in its reactivity profile when compared to its parent compound.

The secondary amine in N-Methyl-D-cysteine is generally considered to be more nucleophilic than the primary amine of D-cysteine. This is supported by studies on similar structures, such as proline, where the secondary amine exhibits a reactivity approximately 100-fold greater than that of primary amino groups in other amino acids. nih.gov This heightened nucleophilicity is attributed to the electron-donating nature of the methyl group, which increases electron density on the nitrogen. However, this is counterbalanced by potential steric hindrance from the methyl group, which may impede reactions with larger electrophiles.

| Functional Group | N-Methyl-D-cysteine | D-cysteine | Factors Influencing Reactivity |

|---|---|---|---|

| Amino Group | Secondary amine, generally more nucleophilic | Primary amine | Electron-donating effect of the methyl group increases nucleophilicity, but steric hindrance can be a factor. |

| Thiol Group | Potent nucleophile (as thiolate) | Potent nucleophile (as thiolate) | pKa of the thiol group, solvent, and electrophile. N-methylation indirectly influences reactions involving both functional groups. |

Reaction Pathways and Transformation Mechanisms

The presence of two reactive functional groups in close proximity allows N-Methyl-D-cysteine to undergo a variety of intramolecular reactions, leading to the formation of cyclic structures and rearranged products.

A key intramolecular rearrangement is the S-to-N acyl shift, a process fundamental to the field of chemical protein synthesis, particularly in the context of native chemical ligation. This reaction involves the migration of an acyl group from the sulfur atom of a cysteine residue to its amino group, culminating in the formation of a stable amide bond. While the reverse N-to-S acyl shift is often studied for the generation of reactive thioester intermediates, the S-to-N migration is the critical bond-forming step. nih.gov

Research on related S-acylcysteine isopeptides has revealed that the efficiency of this intramolecular transfer is dependent on the size of the cyclic transition state, with the reaction being most favorable in a pH range of 7.0 to 7.6. nih.gov It is anticipated that N-Methyl-D-cysteine derivatives would follow a similar mechanistic path, with the kinetics of the acyl shift potentially being influenced by the N-methyl group. The enhanced nucleophilicity of the secondary amine could, under specific conditions, accelerate the rate of this S-to-N acyl migration.

N-Methyl-D-cysteine readily reacts with aldehydes and ketones to yield thiazolidine (B150603) derivatives. This cyclization is a condensation reaction involving both the thiol and amino groups of the cysteine analog and the carbonyl group of the reacting partner. The established mechanism proceeds through the initial formation of a Schiff base (or iminium ion) between the amino group and the carbonyl, which is then intramolecularly attacked by the thiol group to form the five-membered thiazolidine ring. dss.go.thresearchgate.net

This reaction is typically facilitated by mild acidic conditions. nih.gov The formation of thiazolidines is a reversible process, and the stability of the resulting heterocyclic ring is influenced by its substituents. For N-Methyl-D-cysteine, the product will feature a methyl group on the ring's nitrogen atom. Analogous reactions with L-cysteine have been shown to produce a mixture of diastereomers (cis and trans), a phenomenon also expected in the reactions of N-Methyl-D-cysteine. nanobioletters.com Mechanistic studies with the related compound cysteamine (B1669678) suggest that at a pH of approximately 7.2, the reaction is initiated by the amino group's attack on the carbonyl, with the subsequent cyclization being promoted by buffer components that stabilize a carbocation intermediate. dss.go.th

The thiazolidine derivatives of N-Methyl-D-cysteine hold potential as intermediates in diastereoselective synthesis, employing sequences of ring-opening and ring-closure reactions. Although specific research on N-Methyl-D-cysteine in this area is not extensive, analogous systems offer valuable insights.

For example, the stereocontrolled synthesis of β-methylcysteine has been accomplished through the regio- and stereoselective ring-opening of aziridines derived from d-threonine (B559538) using thiol nucleophiles. nih.gov This suggests a plausible pathway where the thiazolidine ring of an N-Methyl-D-cysteine derivative could be opened by a nucleophile, setting the stage for a subsequent diastereoselective ring closure to generate a new chiral center.

Furthermore, the utility of cysteine derivatives in constructing complex, stereochemically defined molecules is exemplified by the intramolecular aldol (B89426) ring closures used to synthesize densely functionalized pyroglutamates. researchgate.net While not a direct thiazolidine ring manipulation, this demonstrates the broader potential of cysteine-based building blocks in sophisticated stereoselective synthesis. The development of such methodologies for N-Methyl-D-cysteine derivatives would undoubtedly expand the toolkit for creating intricate chiral molecules.

Interactions with Nitrosating Agents and Other Electrophiles

The chemical behavior of N-Methyl-D-cysteine hydrochloride is significantly influenced by the presence of its nucleophilic thiol group and the secondary amine. These functional groups are primary sites for reactions with various electrophiles, including nitrosating agents.

Investigation of Reaction Products (e.g., Cystine, S-Nitroso Derivatives, Thiazoline (B8809763) Derivatives)

The interaction of cysteine derivatives, such as N-Methyl-D-cysteine, with nitrosating agents can lead to a variety of products. The specific products formed are highly dependent on the nature of the nitrosating agent and the reaction conditions.

Cystine and S-Nitroso Derivatives: The reaction between cysteine and N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) primarily yields cystine and N-methyl-p-toluenesulfonamide. This reaction is proposed to proceed through an intermediate S-nitroso derivative of cysteine. researchgate.netcdnsciencepub.com The S-nitrosothiol, being unstable, can undergo homolytic decomposition, leading to the formation of cystine. cdnsciencepub.com The formation of S-nitroso derivatives is a key step, with the thiolate anion of the cysteine derivative readily reacting with the nitrosating agent. rsc.org

Thiazoline Derivatives: In reactions with different nitrosating agents, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a significant product is 2-nitramino-4-carboxyl-thiazoline. researchgate.netcdnsciencepub.com This indicates that nucleophilic attack can occur at the imino carbon of the nitrosating agent, leading to cyclization and the formation of a thiazoline ring. cdnsciencepub.com The synthesis of thiazoline derivatives from cysteine-containing peptides can also occur through dehydrative cyclization. rsc.org Generally, the formation of thiazolines from cysteine involves the nucleophilic attack of the thiol group on a preceding amide group, followed by dehydration. rsc.org

The table below summarizes the major products observed from the reaction of cysteine with different nitrosating agents.

| Nitrosating Agent | Major Reaction Products | Reference |

| N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) | Cystine, N-methyl-p-toluenesulfonamide | researchgate.netcdnsciencepub.com |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | 2-nitramino-4-carboxyl-thiazoline, Cystine, N-methyl-N'-nitro-guanidine, S-methylcysteine | researchgate.netcdnsciencepub.com |

Influence of Reaction Conditions on Product Distribution

The distribution of products from the reaction of this compound with electrophiles is highly sensitive to the reaction conditions.

pH: The pH of the reaction medium plays a crucial role. For instance, in the S-nitrosation of cysteine derivatives using MNTS, the reaction rate increases with pH, indicating that the reaction proceeds via the more nucleophilic thiolate anion. rsc.org The formation of S-nitrosocysteine from cysteine and nitrous acid is also strongly pH-dependent. researchgate.net Below pH 3.5, the primary nitrosating species is thought to be NO+ (or H2O-NO+), while at higher pH, N2O3 is likely the main nitrosating agent. researchgate.net

Nature of the Electrophile: The structure of the electrophile dictates the site of nucleophilic attack. With MNTS, the reaction occurs at the nitroso group, leading to denitrosation. cdnsciencepub.com In contrast, with MNNG, nucleophilic attack can happen at both the nitroso group and the imino carbon, resulting in a mixture of products including the thiazoline derivative. cdnsciencepub.com Other electrophiles, such as α,β-unsaturated aldehydes, will preferentially react with the soft nucleophilic thiolate of cysteine. nih.gov

Solvent: The choice of solvent can influence the reaction pathway. For example, the synthesis of thiazoline derivatives can be sensitive to the solvent used, with some reactions failing to proceed in solvents like DMSO or DMF, while being effective in others like HFIP and methanol (B129727) mixtures. nih.gov

Redox Chemistry of the Thiol Group in this compound

The thiol group of this compound is redox-active and can undergo a variety of oxidation-reduction reactions. This reactivity is central to the biological roles of many cysteine-containing molecules. nih.govresearchgate.net

The thiol group exists in equilibrium between its protonated (RSH) and deprotonated (RS-) forms. researchgate.net The thiolate anion is a much stronger nucleophile and is the primary species involved in redox reactions. nih.govnih.gov The pKa of the thiol group, which is the pH at which the concentrations of the thiol and thiolate are equal, is a key determinant of its reactivity. researchgate.netnih.gov

Oxidation of the thiol group can lead to a range of products with different oxidation states of the sulfur atom, including:

Disulfides (Cystine): The most common oxidation product, formed by the reaction of two thiol groups. nih.gov

Sulfenic acid (RSOH): A transient and reactive species formed by the two-electron oxidation of a thiol. nih.gov

Sulfinic acid (RSO2H) and Sulfonic acid (RSO3H): Further oxidation of sulfenic acid leads to these more stable, and generally irreversible, oxidation products. nih.govfrontiersin.org

S-nitrosothiols (RSNO): Formed by the reaction of thiols with nitric oxide (NO) or other nitrosating agents. researchgate.net

The table below illustrates the different oxidation states of the sulfur atom in cysteine derivatives.

| Oxidation State | Functional Group | Example Compound/Intermediate |

| -2 | Thiol/Thiolate | N-Methyl-D-cysteine |

| -1 | Disulfide | N,N'-Dimethyl-D-cystine |

| 0 | Sulfenic acid | N-Methyl-D-cysteine sulfenic acid |

| +2 | Sulfinic acid | N-Methyl-D-cysteine sulfinic acid |

| +4 | Sulfonic acid | N-Methyl-D-cysteine sulfonic acid |

The redox potential of the thiol/disulfide couple is another important parameter that quantifies the ease with which the thiol can be oxidized. nih.gov The specific redox chemistry of this compound will be influenced by its local chemical environment, including pH and the presence of oxidizing or reducing agents. frontiersin.org For instance, reaction with hydroxyl radicals can lead to the formation of a sulfuranyl radical adduct as a key intermediate. mdpi.com

Stereochemical Investigations and Chiral Discrimination

Retention and Creation of Chiral Centers in Reactions

During the formation of the oxazolidinone ring, the stereochemistry at the α-carbon is typically retained. However, the subsequent reductive installation of the N-methyl group can be influenced by reaction conditions. For instance, acidic conditions necessary for this step can sometimes lead to undesired side reactions, such as the formation of a thiazolidine (B150603), especially with certain protecting groups on the sulfur atom. nih.govresearchgate.net

Furthermore, reactions involving N-methyl-D-cysteine can lead to the creation of new chiral centers. For example, in the presence of nickel(II) and a prochiral aldehyde like imidazole-4-carboxaldehyde, β-hydroxy amino acids can form oxazolidines with newly generated stereogenic centers at the former aldehyde carbon and the amino acid nitrogen. mdpi.com This process, known as chirality transfer, demonstrates how the inherent chirality of the starting amino acid can direct the stereochemical outcome at new chiral centers. mdpi.com

Diastereoselectivity and Enantioselectivity in Synthetic Pathways

Achieving high levels of diastereoselectivity and enantioselectivity is a primary goal in the synthesis of N-methyl-D-cysteine and its derivatives. The choice of synthetic route and reaction conditions plays a pivotal role in controlling the stereochemical outcome.

One approach to synthesizing cysteine derivatives with high diastereoselectivity involves the use of bicyclic oxazolidinones. doi.org These intermediates can be synthesized from L-cysteine and, through a highly diastereoselective process, yield a single enantiopure oxazolidinone isomer. doi.org Similarly, the synthesis of (R)-alkylthiazolines from 2-phenylthiazoline-4-carboxylic acid tert-butyl ester using a chiral phase-transfer catalyst can produce (R)-2-benzylcysteine with high enantiomeric purity. doi.org

In the context of peptide synthesis, the coupling of N-methyl amino acids can be prone to racemization. nih.gov However, the use of specific coupling agents and protocols can mitigate this issue. For instance, employing the Fmoc protocol and HATU uronium coupling agent with HOAt additives has been shown to achieve quantitative coupling efficiencies without significant epimerization. nih.gov The synthesis of the S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) unit, a component of some bioactive peptides, also requires careful control of stereoselectivity to obtain the desired (Z)-isomer. nih.gov

Studies on Epimerization and Racemization Pathways

Epimerization and racemization, the processes by which a chiral center inverts its configuration, are significant concerns in the synthesis and handling of N-methyl-D-cysteine, particularly in the context of peptide synthesis. mdpi.com Racemization involves the conversion of an optically active compound into an equal mixture of both enantiomers, resulting in an optically inactive racemate. wikipedia.org

During solid-phase peptide synthesis (SPPS), cysteine residues are known to be susceptible to racemization. acs.orgacs.org This can occur through the abstraction of the α-proton of the cysteine residue, a side reaction that can lead to the formation of the epimer. acs.org The base used during the removal of the Fmoc protecting group is a critical factor. For example, using N-methylmorpholine as a base can lead to significant racemization (around 50%) during cysteine coupling, which can be suppressed by using a weaker base like 2,4,6-collidine. nih.gov

The mechanism of racemization often involves the formation of an oxazol-5(4H)-one intermediate or direct abstraction of the α-proton by a base. mdpi.com Studies have shown that the level of racemization can be significantly reduced by avoiding preactivation steps and using weaker bases. acs.org For instance, using 2,4,6-trimethylpyridine (B116444) (collidine) results in substantially less racemization than N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). acs.org The choice of the sulfur protecting group on the cysteine residue also influences the extent of racemization. acs.org

It has been noted that cysteine is the amino acid that racemizes the fastest. aseanjournalofpsychiatry.org Even under mild alkaline conditions, cyclic peptides containing methionine can undergo epimerization at the α-proton. nih.gov

Chiral Resolution and Separation Techniques in N-Methyl-D-cysteine Research

Given the potential for racemization and the need for enantiomerically pure compounds, effective chiral resolution and separation techniques are indispensable in research involving N-methyl-D-cysteine.

High-performance liquid chromatography (HPLC) is a widely used technique for separating enantiomers. nih.gov While conventional reversed-phase columns cannot separate free D- and L-amino acids, chiral stationary phases (CSPs) are designed for this purpose. nih.govsigmaaldrich.com Several types of CSPs, such as CHIROBIOTIC and CYCLOBOND, have shown excellent results in the analysis of various amino acids, including N-blocked and cyclic amino acids. sigmaaldrich.com The CHIROBIOTIC TAG column, in particular, has demonstrated remarkable selectivity for sulfur-containing amino acids like cysteine. sigmaaldrich.com

Another approach is chemical derivatization, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard HPLC column. nih.gov Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA or Marfey's reagent) and its analogs are commonly used for this purpose. nih.govnih.gov This indirect method allows for the quantification of D- and L-amino acids in various samples. nih.gov

Other separation techniques include:

Classical Chemical Resolution (CCR): This involves forming diastereomeric salts with a chiral resolving agent, separating them based on differences in physical properties like solubility, and then removing the resolving agent. rsc.org

Crystallization-based methods: These techniques, including preferential crystallization and diastereomeric resolution, are also employed for chiral separation. rsc.org

Chiral Ligand-Exchange Chromatography (CLEC): This method uses a chiral selector, which can be either covalently bonded to the stationary phase or added to the mobile phase, to form transient diastereomeric complexes with the enantiomers, allowing for their separation. researchgate.net Cysteine derivatives themselves, such as S-trityl-(R)-cysteine, have been used as chiral selectors in CLEC. researchgate.netresearchgate.net

Chiroptical Sensing: A method has been developed for the selective chiroptical sensing of D/L-cysteine that avoids the need for HPLC separation by using a chromophoric bifunctional probe that induces characteristic UV and circular dichroism (CD) effects upon reaction with cysteine enantiomers. rsc.org

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the primary structure of N-Methyl-D-cysteine Hydrochloride.

In the ¹H NMR spectrum , each unique proton in the molecule will give rise to a signal with a specific chemical shift, integration (proportional to the number of protons), and multiplicity (due to spin-spin coupling with neighboring protons). For this compound, one would expect to see distinct signals for the N-methyl protons, the methine proton at the chiral center, the diastereotopic methylene (B1212753) protons adjacent to the sulfur atom, and the thiol proton. The acidic proton of the carboxylic acid and the proton on the nitrogen may be exchangeable with the solvent, leading to broad signals or their absence depending on the solvent and conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton. Each unique carbon atom will produce a signal at a characteristic chemical shift. For this compound, separate signals would be expected for the N-methyl carbon, the carbonyl carbon of the carboxylic acid, the alpha-carbon (chiral center), and the beta-carbon (methylene group). The chemical shifts of the alpha and beta carbons are particularly sensitive to the oxidation state of the sulfur atom (thiol vs. disulfide). nih.gov

Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton(s) | Predicted Chemical Shift (δ) ppm | Multiplicity |

| -COOH | 10 - 13 | Singlet (broad) |

| -NH₂⁺- | 7 - 9 | Singlet (broad) |

| α-CH | 3.5 - 4.5 | Multiplet |

| β-CH₂ | 2.8 - 3.5 | Multiplet |

| N-CH₃ | 2.5 - 3.0 | Singlet |

| -SH | 1.5 - 2.5 | Triplet (or broad singlet) |

Note: Predicted values are estimates and can be influenced by solvent, pH, and temperature.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=O | 170 - 180 |

| α-C | 50 - 60 |

| β-C | 25 - 35 |

| N-CH₃ | 30 - 40 |

Note: Predicted values are estimates and can be influenced by solvent and pH.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity and stereochemistry of the molecule.

¹H-¹H COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons that are coupled to each other. For instance, it would show correlations between the α-CH proton and the β-CH₂ protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. nih.gov This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the N-methyl protons in the ¹H spectrum would correlate with the N-methyl carbon signal in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the through-space proximity of protons, which is crucial for determining the preferred conformation and stereochemistry of the molecule in solution.

By combining these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing a detailed picture of the molecular structure and conformation of this compound in solution.

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a cornerstone technique in the analysis of this compound, providing vital information on its molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of this compound by providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the molecule. For instance, in studies involving cysteine-containing peptides, HRMS, specifically with Fourier transform ion cyclotron resonance mass spectrometry, has been used to measure peptide masses with an accuracy of 1 ppm. ucdavis.edu This level of accuracy is critical in distinguishing between compounds with very similar nominal masses. The technique is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. For example, LC-MS/MS analysis of derivatized amino acids, including cysteine derivatives, utilizes the high accuracy of the mass spectrometer to identify and quantify compounds in biological matrices like human plasma. wur.nl The accurate mass data obtained from HRMS helps in confirming the presence of specific modifications or labels, such as the chlorine isotopes in specially designed alkylating reagents for cysteine residues. ucdavis.edu

MALDI-TOF Mass Spectrometry for Mechanistic Investigations

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for analyzing peptides and proteins containing N-Methyl-D-cysteine, particularly in mechanistic studies. This "soft" ionization technique is well-suited for large, non-volatile biomolecules, minimizing fragmentation and primarily producing singly charged molecular ions. In the study of peptide synthesis, MALDI-TOF is used to confirm the molecular weight of the final product. For example, it was used to verify the successful synthesis of a peptide containing N-methylcysteine, where the major peak in the spectrum corresponded to the desired oxidized peptide. nih.gov MALDI-TOF can also be employed to identify specific fragments of proteins after enzymatic digestion, which is crucial for locating modifications such as S-thiolation on cysteine residues. researchgate.net Furthermore, MALDI-TOF/TOF, a tandem mass spectrometry approach, can provide sequence information and identify the location of modifications within a peptide. nih.govshimadzu.com While permethylation can enhance signal intensity in MALDI-TOF analysis of some molecules, it is a common derivatization technique for glycans rather than amino acids. mdpi.com

| Technique | Application in N-Methyl-D-cysteine Research | Key Findings | References |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition analysis. | Provides mass measurements with high accuracy (e.g., < 1 ppm), enabling confident identification and formula determination. | ucdavis.edu |

| MALDI-TOF Mass Spectrometry | Confirmation of molecular weight in peptide synthesis and analysis of protein fragments. | Confirms the successful incorporation of N-methylcysteine into peptides and helps identify post-translational modifications. | nih.govresearchgate.net |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline compound, including its absolute configuration. researchgate.neted.ac.ukthieme-connect.de For a chiral molecule like this compound, this technique can unambiguously establish the D-configuration at the alpha-carbon. The method relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. ed.ac.ukmit.edu The differences in intensity between Friedel pairs of reflections (hkl and -h-k-l) allow for the determination of the absolute structure. nih.gov The Flack parameter is a critical value refined during the structure solution process that indicates the correctness of the assigned enantiomer; a value close to zero for a known chiral sample confirms the absolute configuration. researchgate.netmit.edu While the presence of heavier atoms (like sulfur or chlorine in the hydrochloride salt) enhances the anomalous scattering effect, modern techniques and instrumentation have made it possible to determine the absolute configuration of molecules containing only light atoms like oxygen. mit.edu The primary requirement for this technique is the availability of a high-quality single crystal of the compound. thieme-connect.de

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for assessing the purity and enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, reversed-phase HPLC is commonly employed to assess its purity. nih.govnih.gov The compound is separated based on its polarity, and its concentration can be determined by comparing its peak area to that of a standard.

To determine the enantiomeric excess (e.e.), chiral HPLC is the method of choice. This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. umn.edu Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.net The use of a chiral derivatizing agent, such as a variant of Marfey's reagent, can improve the resolution between the N-methyl amino acid enantiomers. nih.gov The accuracy of enantiomeric excess measurements by chiral HPLC can be very high, with uncertainties as low as ±0.5% under optimized conditions. umn.edu

| Chromatographic Method | Application | Principle | References |

|---|---|---|---|

| Reversed-Phase HPLC | Purity Assessment | Separation based on hydrophobicity. | nih.govnih.gov |

| Chiral HPLC (with Chiral Stationary Phase) | Enantiomeric Excess (e.e.) Determination | Differential interaction of enantiomers with a chiral stationary phase. | umn.edu |

| HPLC with Chiral Derivatizing Agent | Enantiomeric Excess (e.e.) Determination | Formation of diastereomers that can be separated on an achiral column. | nih.govresearchgate.net |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for monitoring the progress of chemical reactions. youtube.comacs.org In the synthesis of this compound or its derivatives, TLC can be used to qualitatively track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate alongside the starting materials and product standards, the progression of the reaction can be visually assessed based on the appearance and disappearance of spots. youtube.com For instance, in the synthesis of L-cysteine derivatives, TLC was used to observe the consumption of the starting amino acid over time. researchgate.net The relative retention factors (Rf values) of the spots provide an indication of the different components present in the reaction mixture at various time points. youtube.com

Computational Chemistry and Molecular Modeling

Computational modeling provides insights that are complementary to experimental data, often explaining the "why" behind observed chemical behaviors. For this compound, these methods can elucidate the effects of N-methylation and the hydrochloride salt form on the molecule's geometry, vibrational modes, and interaction potential.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density, molecular orbitals) and predict properties derived from it, such as vibrational frequencies. nih.govnus.edu.sg DFT calculations are instrumental in understanding the fundamental characteristics of a molecule.

Electronic Structure: DFT calculations can determine the optimized geometry of this compound, providing precise bond lengths, bond angles, and dihedral angles. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) helps in understanding the molecule's reactivity. For instance, studies on the functionalization of nanotubes with cysteine have shown that changes in the HOMO-LUMO energy gap indicate altered reactivity and conductivity upon interaction. nih.gov A similar DFT approach for this compound would reveal how the methyl group on the nitrogen atom influences the electron distribution, particularly around the amine and thiol functional groups.

Vibrational Analysis: DFT is also used to predict the vibrational spectra (Infrared and Raman) of molecules. Static DFT calculations on the polymorphs of L-cysteine have been used to explore their relative free energies and understand how intermolecular interactions, such as S-H···S and S-H···O hydrogen bonds, influence the crystal structure. nih.gov These calculations can also assign specific vibrational modes to observed spectral peaks. For example, a study on L-cysteine hydrochloride monohydrate provided assignments for its vibrational spectrum, identifying lattice vibrations and deformations of the carbon skeleton. nih.gov A theoretical DFT analysis of this compound would similarly predict its characteristic vibrational frequencies, aiding in the interpretation of experimental spectroscopic data.

Below is an example of how DFT calculations can be used to assign vibrational frequencies, based on data for related cysteine compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| S-H Stretch | 2550-2600 | Stretching of the sulfhydryl bond. Sensitive to hydrogen bonding. |

| N-H Stretch | 3000-3300 | Stretching of the amine N-H bond. In the hydrochloride form, this would be an N⁺-H stretch. |

| C=O Stretch (Carboxyl) | 1700-1760 | Stretching of the carbonyl double bond in the carboxylic acid group. |

| C-S Stretch | 600-700 | Stretching of the carbon-sulfur bond. |

| C-N Stretch | 1000-1250 | Stretching of the carbon-nitrogen bond. |

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of the conformational landscape and dynamic behavior. youtube.com This technique is invaluable for exploring how a molecule like this compound behaves in different environments, such as in solution.

Furthermore, MD simulations have been used to evaluate the internal movements and structural changes of proteins and their interactions with small molecules, including cysteine protease inhibitors. nih.gov Simulations can parse the dynamics of different parts of a molecule, such as the protein backbone versus side-chains, to understand flexibility and conformational fluctuations. nih.gov An MD study of this compound in an aqueous environment would illustrate its hydration shell and how it tumbles and flexes in solution.

| Parameter | Information Gained | Relevance to this compound |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability over time. | Would show if the molecule maintains a stable average conformation or undergoes significant structural changes. |

| Root Mean Square Fluctuation (RMSF) | Highlights the flexibility of different parts of the molecule. | Could identify which atoms (e.g., in the thiol or methyl group) are more mobile. |

| Dihedral Angle Distribution | Shows the preferred rotational conformations (rotamers) around specific bonds. | Would reveal the conformational preferences imposed by the N-methyl group. |

| Radial Distribution Function (RDF) | Describes the probability of finding another atom at a certain distance, often used to analyze solvent structure. | Could characterize the hydration shell and interactions with water molecules or chloride ions. |

Quantum chemical calculations, including DFT, are essential for investigating reaction pathways and the nature of non-covalent interactions. These calculations provide energetic details that explain why certain reactions or binding events are favored.

Reaction Mechanisms: Computational studies have been used to elucidate complex reaction mechanisms involving cysteine. For example, DFT calculations were employed to understand the binding mechanism of L-cysteine to dopaquinone, revealing the most energetically favorable binding sites and the minimum energy paths for bond formation. mdpi.com Similarly, the reaction mechanism between cisplatin (B142131) and cysteine has been studied, showing a thermodynamic preference for bonding at the cysteine sulfur atom. cuni.cz For this compound, quantum chemical calculations could be used to model its potential reactions, such as oxidation of the thiol group or its nucleophilic attack on a substrate, providing activation energies and transition state geometries.

Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, dictate how a molecule interacts with its environment. DFT studies have been used to characterize the hydrogen bonding between cysteine and other molecules, like N,N-dimethylformamide, by analyzing geometries, energies, and topological features of the electron density. researchgate.net Methodologies like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis can elucidate the specific characteristics of these interactions. researchgate.net A computational investigation of this compound would detail its hydrogen bonding capabilities—both as a donor (from the -NH2+- and -COOH groups) and as an acceptor (at the oxygen and sulfur atoms)—and how these are influenced by the presence of the methyl group and the chloride counter-ion.

Future Research Directions and Potential Innovations

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic methods for N-methyl cysteine derivatives often face challenges such as low yields and undesired side reactions, like the removal of the sulfhydryl protecting group during the process. nih.govnih.gov This highlights a critical need for more robust and efficient synthetic strategies.

Further research could explore:

Alternative Protecting Groups: Investigating new sulfhydryl protecting groups that are stable under N-methylation conditions but can be removed cleanly and efficiently. The S-tert-butylthio (StBu) group has proven effective, but exploring others could offer advantages in specific synthetic contexts. nih.govresearchgate.net

Catalytic Methylation: Moving away from stoichiometric reagents towards catalytic N-methylation processes would enhance sustainability by reducing waste and improving atom economy.

Flow Chemistry: Implementing continuous flow synthesis could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

| Method | Key Features | Reported Yield | Challenges | Reference |

|---|---|---|---|---|

| Classical Schiff Base Formation | Requires carboxyl protection; can lead to dimethylation. | Variable/Low | Side reactions, starting material recovery. | nih.gov |

| Oxazolidinone Intermediate | Cyclization of Fmoc-Cys(StBu)-OH followed by reductive ring opening. | ~91% | Sensitive to the polarity of the Cys-derivative. | nih.govnih.gov |

Exploration of New Catalytic and Stereoselective Transformations

The stereochemistry of N-Methyl-D-cysteine Hydrochloride is crucial to its function, making stereoselective transformations a key area for future research. Innovations in this domain will enable the precise synthesis of complex molecules with desired three-dimensional arrangements.

Future explorations may include:

Asymmetric Catalysis: Developing new chiral catalysts for the N-methylation of D-cysteine derivatives to ensure high enantiomeric purity of the final product.

Enzyme-Catalyzed Reactions: Harnessing enzymes, such as methyltransferases, could offer unparalleled stereoselectivity and milder reaction conditions. nih.gov While some methyltransferases use cysteine as a catalytic nucleophile, research could uncover or engineer enzymes specific for N-methylation of D-amino acids. nih.gov

Stereoselective C-S Bond Formations: Investigating novel catalytic methods for the stereoselective addition of sulfur nucleophiles to dehydroamino acids, which presents an alternative route to substituted cysteine derivatives. doi.org For instance, the ring-opening of N-nitrosulfonyl aziridines with thiol nucleophiles has shown high regio- and stereoselectivity, providing a pathway to β-methylcysteine derivatives. nih.gov

Advanced Applications in Complex Molecular Architecture Construction

The incorporation of N-methylated amino acids into peptides is a known strategy for introducing unique structural and functional properties. nih.govresearchgate.net this compound, as a building block, offers significant potential in the construction of complex molecular architectures, particularly in peptide and medicinal chemistry.

Future applications could involve:

Peptide Mimetics: The N-methyl group can restrict the conformational flexibility of the peptide backbone, which can be used to stabilize specific secondary structures like β-turns or helices. This is highly valuable in designing peptidomimetics with enhanced biological activity and stability.

Bioactive Peptides: Its use in solid-phase peptide synthesis allows for the replacement of standard cysteine residues. nih.govnih.gov This modification can impact receptor binding, enzyme inhibition, and proteolytic stability. For example, N-methyl cysteine has been incorporated into peptide fragments corresponding to the active sites of enzymes like glutaredoxin and thioredoxin reductase. nih.gov

Constrained Cyclic Peptides: The thiol group of the cysteine moiety provides a handle for cyclization, often through disulfide bond formation. The use of an N-methylated version can influence the geometry and properties of the resulting cyclic peptide. nih.govresearchgate.net The S-tert-butylthio (StBu) protecting group is particularly useful as it allows for on-resin conversion to a residue that facilitates intramolecular disulfide bond formation. nih.govresearchgate.net

| Property | Effect of N-Methylation | Potential Application | Reference |

|---|---|---|---|

| Backbone Geometry | Induces perturbations and conformational constraints. | Stabilization of secondary structures; design of peptidomimetics. | nih.govresearchgate.net |

| Proteolytic Stability | Can increase resistance to enzymatic degradation. | Development of more durable peptide-based drugs. | nih.gov |

| Receptor Binding | Alters binding affinity and selectivity. | Fine-tuning the pharmacological profile of bioactive peptides. | nih.govwjgnet.com |

Integration of this compound into Advanced Material Science Research

The unique combination of a chiral center, a nucleophilic thiol group, and a secondary amine makes this compound an intriguing candidate for applications in material science. While this area is largely unexplored for this specific compound, research on related molecules provides a basis for future innovation.

Potential research directions include:

Chiral Nanomaterials: The intrinsic chirality of the molecule could be used to template the synthesis of chiral nanoparticles or self-assembled monolayers on surfaces, which are of interest for applications in catalysis and sensing.

Functionalized Surfaces: The thiol group is well-known for its ability to form strong bonds with noble metal surfaces (e.g., gold, silver). This could be exploited to functionalize surfaces with N-methyl-D-cysteine, creating interfaces with specific chemical or biological recognition properties.

Responsive Materials: Research on a related compound, 2-Methyl-L-cysteine hydrochloride, has shown it can react spontaneously with inorganic materials like titanium dioxide, causing a color change. biosynth.com This suggests that this compound could be integrated into hybrid organic-inorganic materials that respond to external stimuli (e.g., pH, metal ions), leading to the development of novel sensors or smart materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing N-Methyl-D-cysteine Hydrochloride to ensure purity and structural integrity?

- Answer : Synthesis typically involves nucleophilic substitution or reductive alkylation using L-cysteine derivatives. Characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm methyl group incorporation and stereochemistry (e.g., ¹H/¹³C NMR for chemical shifts).

- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 210–220 nm, similar to clonidine hydrochloride quantification .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- Elemental Analysis : Validate chloride content and stoichiometry. Ensure protocols align with pharmacopeial standards for cysteine derivatives .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Answer : Design accelerated stability studies using International Council for Harmonisation (ICH) guidelines:

- Temperature/Humidity Stress : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis to monitor degradation (e.g., oxidation by-products).

- Photostability Testing : Use controlled UV/visible light exposure per ICH Q1B, followed by chiral chromatography to detect racemization .

- pH-Dependent Stability : Assess solubility and degradation kinetics in buffers (pH 1–9) using UV-Vis spectroscopy or LC-MS .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Answer : For in vitro/in vivo studies:

- Derivatization with Fluorescent Probes : Use dansyl chloride or o-phthalaldehyde to enhance detection sensitivity in plasma/urine via HPLC-fluorescence .

- Gas Chromatography with Electron Capture Detection (GC-ECD) : Suitable for volatile derivatives, though method validation must address matrix interference, as seen in methylene chloride analysis .

- Tandem Mass Spectrometry (LC-MS/MS) : Provides high specificity for low-concentration samples, with isotopically labeled internal standards (e.g., deuterated analogs) to correct recovery rates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant mechanisms of this compound?

- Answer : Mechanistic discrepancies often arise from assay conditions or model systems. Mitigate by:

- Standardized Assays : Compare results across multiple platforms (e.g., DPPH radical scavenging vs. cellular ROS assays) .

- Pathway-Specific Inhibitors : Use inhibitors of glutathione synthesis (e.g., buthionine sulfoximine) to isolate direct vs. indirect antioxidant effects.

- Computational Modeling : Perform density functional theory (DFT) calculations to predict redox potentials and compare with experimental data .

Q. What experimental design considerations are critical for formulating this compound into hydrogels for controlled release?

- Answer : Optimize formulations using factorial design:

- Factor Screening : Vary polymer ratios (e.g., carbopol, chitosan) and crosslinkers (e.g., glutaraldehyde) to assess swelling kinetics and drug loading efficiency .

- In Vitro Release Studies : Use Franz diffusion cells with synthetic membranes, analyzing release profiles via HPLC. Apply kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to identify diffusion mechanisms .

- Excipient Compatibility : Conduct DSC/TGA to detect interactions between the compound and viscosity-reducing agents (e.g., pyridoxine hydrochloride) .

Q. How should researchers address methodological variability in detecting this compound degradation products?

- Answer : Variability arises from column selectivity, detector sensitivity, or sample preparation. Solutions include:

- Orthogonal Method Validation : Compare GC-ECD (for volatile derivatives) with LC-MS/MS to cross-validate degradation profiles .

- Forced Degradation Studies : Expose samples to heat, light, and oxidizers (H₂O₂), then use principal component analysis (PCA) to cluster degradation pathways .

- Interlaboratory Collaborations : Share protocols across labs to standardize detection limits and reproducibility, as emphasized in NMAM guidelines .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Follow NIOSH/OSHA guidelines for cysteine derivatives:

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

Data Presentation and Reproducibility

Q. How can researchers ensure reproducibility when reporting this compound studies?

- Answer : Adhere to journal guidelines for experimental detail:

- Supplementary Materials : Provide raw chromatograms, NMR spectra, and statistical analysis scripts .

- Metadata Annotation : Document instrument parameters (e.g., HPLC gradient profiles, column lot numbers) to enable replication .

- Ethical Compliance : Disclose animal/human study approvals and statistical power calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.